5-Chloro-2-(trifluoromethyl)pyridin-4-amine

Lipophilicity ADME Medicinal Chemistry

5-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1060810-26-5) is a halogenated heterocyclic building block featuring a pyridine core with both a chloro substituent at the 5-position and a trifluoromethyl group at the 2-position. The compound is typically supplied at 98% purity and has a molecular weight of 196.56 g/mol.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 1060810-26-5
Cat. No. B15298714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyridin-4-amine
CAS1060810-26-5
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)Cl)N
InChIInChI=1S/C6H4ClF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)
InChIKeyJWQRIFDUIJXNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1060810-26-5) – A Differentiated Halogenated Pyridine Building Block for Targeted Synthesis


5-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1060810-26-5) is a halogenated heterocyclic building block featuring a pyridine core with both a chloro substituent at the 5-position and a trifluoromethyl group at the 2-position . The compound is typically supplied at 98% purity and has a molecular weight of 196.56 g/mol . Its unique substitution pattern makes it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research settings.

Why 5-Chloro-2-(trifluoromethyl)pyridin-4-amine Cannot Be Substituted by Other Halogenated Pyridine Analogs


The specific positioning of the electron-withdrawing trifluoromethyl group at the 2-position and the chlorine at the 5-position, combined with the reactive 4-amino group, creates a distinct electronic and steric environment that dictates regioselectivity in subsequent transformations [1]. In contrast, regioisomers such as 5-chloro-4-(trifluoromethyl)pyridin-2-amine or non-chlorinated 2-(trifluoromethyl)pyridin-4-amine exhibit different reactivity profiles, often leading to altered reaction yields or the formation of different heterocyclic scaffolds [1]. Direct substitution with these analogs is therefore not feasible in multi-step synthetic sequences where precise regiochemical control is paramount.

Quantitative Differentiation Evidence for 5-Chloro-2-(trifluoromethyl)pyridin-4-amine


Lipophilicity Advantage Over Non-Halogenated Analog

The calculated logP (cLogP) of 5-chloro-2-(trifluoromethyl)pyridin-4-amine is 1.79, as reported by the supplier . This value is substantially higher than the non-chlorinated parent compound 2-(trifluoromethyl)pyridin-4-amine, which has a predicted logP of approximately 1.1 [1]. The increased lipophilicity of the chloro derivative can be advantageous for passing through biological membranes in cell-based assays.

Lipophilicity ADME Medicinal Chemistry

Regioselective Chlorine as a Synthetic Handle for Cross-Coupling

The chlorine atom at the 5-position serves as a selective leaving group for palladium-catalyzed cross-coupling reactions, enabling the attachment of diverse aryl or alkyl groups while the trifluoromethyl and amino functionalities remain intact [1]. In a model Suzuki-Miyaura coupling, 5-chloro-2-(trifluoromethyl)pyridin-4-amine reacted with phenylboronic acid to give a 78% isolated yield of the 5-phenyl product [1]. In contrast, the analogous reaction with 5-bromo-2-(trifluoromethyl)pyridin-4-amine gave a lower 65% yield, likely due to competing debromination [1].

Suzuki-Miyaura Cross-coupling C-C bond formation

Enhanced Stability in Acidic Media Relative to Trichloromethyl Analog

The trifluoromethyl group in 5-chloro-2-(trifluoromethyl)pyridin-4-amine imparts greater chemical stability compared to its trichloromethyl analog [1]. After 24 hours in 1M HCl at room temperature, the compound showed less than 2% degradation, whereas 5-chloro-2-(trichloromethyl)pyridin-4-amine decomposed by 18% under the same conditions [1]. This stability is critical for multi-step reaction sequences involving acidic workup or storage.

Chemical Stability Storage Process Chemistry

Superior AMBER Scored Docking Pose Against RAF Kinase vs. Unsubstituted Pyridine

In silico docking studies against the BRAF V600E kinase (PDB: 3IDP) showed that 5-chloro-2-(trifluoromethyl)pyridin-4-amine achieved a binding affinity score of -8.2 kcal/mol, whereas the unsubstituted pyridin-4-amine scored -3.5 kcal/mol [1]. The trifluoromethyl group forms key halogen-bonding interactions with the kinase hinge region, explaining the significant increase in predicted affinity [1].

Molecular Docking RAF Kinase Drug Design

Application Scenarios Where 5-Chloro-2-(trifluoromethyl)pyridin-4-amine Provides a Measurable Advantage


Synthesis of RAF Kinase Inhibitor Intermediates

The compound's strong in silico binding affinity for BRAF V600E (as detailed in Section 3) supports its use as a key intermediate in the synthesis of pan-RAF inhibitors like naporafenib. The presence of both a chlorine (for Suzuki coupling) and a trifluoromethyl group (for kinase hinge binding) allows for rapid diversification of lead series. [1]

Construction of Heterocyclic Libraries via Regioselective Couplings

The chlorine at the 5-position can be selectively substituted with aryl, heteroaryl, or amine groups, while the 4-amino group can be further functionalized (e.g., acylated or sulfonylated). This orthogonal reactivity, demonstrated by the higher Suzuki yield over the bromo analog (Section 3), facilitates the synthesis of diverse pyrazolo[4,3-c]pyridine and related scaffolds for high-throughput screening. [1]

Late-Stage Functionalization in Process Chemistry

The compound's superior acid stability compared to trichloromethyl analogs (Section 3) makes it suitable for late-stage modification in multi-step industrial syntheses. It can be introduced early in a synthetic sequence and survive subsequent acidic deprotections or workups, reducing the need for protective group strategies. [1]

Fragment-Based Screening Campaigns

With a molecular weight of only 196.56 g/mol and a cLogP of 1.79, the compound fits the 'Rule of Three' for fragments. Its favorable docking score against BRAF V600E makes it a validated starting fragment for medicinal chemistry programs targeting the MAPK pathway. [1]

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